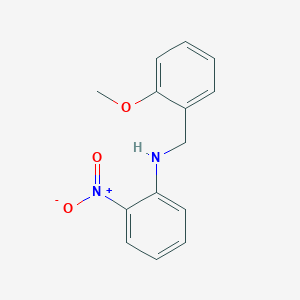

(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-14-9-5-2-6-11(14)10-15-12-7-3-4-8-13(12)16(17)18/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXCJSMKISRCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428640 | |

| Record name | (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126991-22-8 | |

| Record name | (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Methoxy Benzyl 2 Nitro Phenyl Amine Moieties

Mechanistic Studies of Nitro Group-Mediated Reactions

The presence of a nitro group, particularly in the ortho position, significantly influences the reactivity and reaction pathways of the title compound and its derivatives. This section delves into the photochemistry of 2-nitrobenzyl compounds and the role of the ortho-nitro substituent in directing chemical reactions.

Photodecomposition Mechanisms of 2-Nitrobenzyl Derivatives

The photochemistry of 2-nitrobenzyl derivatives is characterized by a series of transient intermediates, including aci-nitro species. acs.orgrsc.orgacs.org Upon irradiation, these compounds can undergo intramolecular hydrogen abstraction, a key step in what is often referred to as a Norrish Type II-like reaction. researchgate.netnumberanalytics.comchemistnotes.com

Norrish Type II Reaction: This photochemical process involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to a 1,4-biradical intermediate. numberanalytics.comchemistnotes.comwikipedia.org In the context of 2-nitrobenzyl compounds, the excited nitro group abstracts a hydrogen atom from the benzylic position. researchgate.net This process can proceed without the need for aqueous solvation. researchgate.net The resulting biradical can then undergo further reactions, such as fragmentation to form an alkene and an enol, or intramolecular recombination to yield a cyclobutane (B1203170) derivative. chemistnotes.comwikipedia.org

aci-Nitro Intermediates: A central feature of 2-nitrobenzyl photochemistry is the formation of aci-nitro intermediates, which are tautomers of the nitro group. acs.orgrsc.orgacs.org These intermediates have been identified through techniques like laser flash photolysis and matrix isolation. acs.orgrsc.org The photolysis of 2-nitrobenzyl compounds with UV light leads to the formation of o-quinonoid aci-nitro species as primary photoproducts. rsc.org These species absorb at relatively long wavelengths (around 385–430 nm) and are themselves photoreactive. rsc.org The formation of these intermediates is a key step in the release of a "caged" molecule, a widely used strategy in biochemistry. acs.orgacs.org The decay of these aci-nitro tautomers can proceed through various pathways, including the formation of cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.orgacs.org The pH of the solution can significantly influence the reaction rates and pathways of these intermediates. acs.orgacs.orgnih.gov

The photodecomposition ultimately leads to the formation of a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone derivative, depending on the starting material. researchgate.netrsc.org The quantum yields for these transformations can be quite high, in some cases around 60%. rsc.org

Influence of Ortho-Nitro Substituents on Reaction Scope and Yield

The ortho-nitro group exerts a strong influence on the reactivity of the aromatic ring and adjacent functional groups. rsc.orgacs.orglibretexts.org This is due to a combination of steric and electronic effects.

In the context of phosphonation reactions, the electron-withdrawing nature of the nitro group can activate the substrate towards nucleophilic attack. nih.govnih.gov However, the steric bulk of the ortho-nitro group can also hinder the approach of reactants. rsc.org Studies on aromatic nucleophilic substitution reactions have shown that ortho substituents can affect the rate constants for the decomposition of reaction intermediates. rsc.org Specifically, for substrates with two ortho groups, the differing behaviors of primary and secondary amines that are observed with a single ortho-nitro group are not seen. rsc.org

The electronic effect of the nitro group is a combination of a strong electron-withdrawing inductive effect and a resonance effect that delocalizes electron density from the ring. libretexts.orglibretexts.org This deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution.

Reaction Mechanisms of Amine Functionalization and Derivatization

The amine functionality in "(2-Methoxy-benzyl)-(2-nitro-phenyl)-amine" is a key site for a variety of chemical transformations, including phosphonation, C-N bond activation, and nucleophilic attack.

Scope and Mechanisms of Phosphonation Reactions with N-Substituted Imines

The phosphonation of imines is a valuable method for the synthesis of α-amino phosphonates. nih.gov N-substituted imines, including those derived from amines like the title compound, can serve as electrophiles in these reactions. nih.govmasterorganicchemistry.com The electrophilicity of the imine carbon is influenced by the substituents on the nitrogen atom. nih.gov Electron-deficient groups on the nitrogen can enhance the stability of the imine and lead to higher yields and stereoselectivity in reactions. nih.gov

The mechanism of phosphonation often involves the addition of a phosphite (B83602) nucleophile to the imine double bond. nih.gov In some cases, the reaction can be catalyzed by organocatalysts, such as thiourea (B124793) derivatives, which can activate the imine through hydrogen bonding. nih.gov

C-N Bond Activation and Alkylation Mechanisms in Amine Reactions

The C-N bond in amines can be activated and cleaved under certain conditions, although this can be challenging, especially for C-N bonds within an aromatic ring. acs.orgrsc.org Radical-mediated approaches have shown promise in cleaving C-N bonds in heterocyclic systems. rsc.org

Alkylation of secondary amines, such as "this compound," is a common reaction that proceeds via nucleophilic substitution. wikipedia.orgncert.nic.inyoutube.com The amine acts as a nucleophile, attacking an alkyl halide to form a tertiary amine. libretexts.orgchemguide.co.ukmasterorganicchemistry.com This reaction is often complicated by the fact that the product amine can also react with the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com The nucleophilicity of the amine is a key factor, and it generally increases with basicity, although steric hindrance can play a significant role. masterorganicchemistry.commasterorganicchemistry.com To achieve selective monoalkylation, specific strategies are often required. masterorganicchemistry.com

The mechanism typically involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide in an SN2-type reaction. youtube.com This is followed by deprotonation of the resulting ammonium salt to yield the neutral tertiary amine. youtube.comyoutube.com

Nucleophilic Attack Mechanisms Involving Activated Amine Species

Amines are inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.orgmasterorganicchemistry.com Their nucleophilicity can be modulated by the substituents attached to the nitrogen. In the case of "this compound," the electronic properties of both the 2-methoxybenzyl and the 2-nitrophenyl groups will influence the nucleophilic character of the amine.

The amine can act as a nucleophile in a variety of reactions, including additions to carbonyl compounds and acyl chlorides. libretexts.orgwikipedia.org When reacting with an acyl chloride, the amine attacks the electrophilic carbonyl carbon, leading to the formation of an amide after the loss of a proton and a chloride ion. ncert.nic.in The reaction is often carried out in the presence of a base to neutralize the HCl produced. ncert.nic.in

The formation of iminium ions from the reaction of amines with carbonyls is another example of nucleophilic attack. masterorganicchemistry.com The resulting iminium ion is a potent electrophile and can be subsequently reduced to form a more substituted amine, a process known as reductive amination. masterorganicchemistry.com

Catalytic Mechanisms in N-Benzyl-N-arylamine Synthesis and Transformation

The synthesis and transformation of N-benzyl-N-arylamines, including moieties such as this compound, are often accomplished through transition-metal-catalyzed reactions. Understanding the underlying catalytic mechanisms is crucial for optimizing reaction conditions and expanding the scope of these transformations. This section delves into the roles of specific catalytic systems and the use of kinetic isotope effects to elucidate reaction pathways.

Role of Specific Catalytic Systems (e.g., Ruthenium, Iridium)

Ruthenium and iridium complexes have emerged as powerful catalysts for the formation of C-N bonds in the synthesis of N-benzyl-N-arylamines. These catalysts often operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which represents an atom-economical and environmentally benign approach. acs.orgdiva-portal.org This process typically involves the temporary removal of hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine to form an imine. The catalyst then facilitates the transfer of the "borrowed" hydrogen to the imine, yielding the alkylated amine. diva-portal.orgrsc.org

Ruthenium-Catalyzed Transformations:

Ruthenium catalysts, such as those derived from [RuCl₂(PPh₃)₃] and (p-cymene)ruthenium(II) precursors, are effective for the N-alkylation of arylamines with alcohols. researchgate.netresearchgate.net The catalytic cycle for the N-alkylation of an amine with a benzyl (B1604629) alcohol using a ruthenium catalyst can be generalized as follows:

Dehydrogenation of the Alcohol: The ruthenium catalyst oxidizes the benzyl alcohol to the corresponding benzaldehyde (B42025), generating a ruthenium hydride species.

Imine Formation: The in situ-generated benzaldehyde condenses with the primary or secondary amine to form an imine (or a related iminium intermediate).

Hydrogen Transfer: The ruthenium hydride species then reduces the imine to form the final N-benzylated amine product, regenerating the active ruthenium catalyst.

Studies have shown that various ruthenium complexes can catalyze the N-alkylation of anilines with a range of benzyl alcohols, including those with electron-donating substituents like a methoxy (B1213986) group. nih.gov For instance, the alkylation of aniline (B41778) with benzyl alcohol using a ruthenium α-diimine complex has been demonstrated to produce the corresponding secondary amine in high yields. nih.gov Furthermore, cationic ruthenium hydride complexes have been found to be highly effective for the C-H bond activation of arylamines and their subsequent reaction with alkynes to form quinoline (B57606) derivatives. marquette.edu

| Catalyst System | Substrates | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | Primary/Secondary Amines + Alcohols | N-Substituted Azacycloalkanes | Cyclization via N-alkylation | researchgate.net |

| [(PCy₃)₂(CO)(CH₃CN)₂RuH]⁺BF₄⁻ | Arylamines + Terminal Alkynes | Substituted Quinolines | ortho-C-H bond activation | marquette.edu |

| (p-cymene)ruthenium(II) complexes | Cyclic Amines + Alcohols | N- and C(3)-Dialkylated Cyclic Amines | Hydrogen autotransfer | researchgate.net |

Iridium-Catalyzed Transformations:

Iridium catalysts, particularly those based on [CpIrCl₂]₂ (where Cp is pentamethylcyclopentadienyl), are also highly efficient for the N-alkylation of amines with alcohols via the hydrogen autotransfer mechanism. rsc.org Density Functional Theory (DFT) calculations on the N-alkylation of amines with alcohols catalyzed by [Cp*IrCl₂]₂ have elucidated a three-stage catalytic cycle:

Alcohol Oxidation: The iridium catalyst facilitates the oxidation of the alcohol to an aldehyde.

Condensation: The aldehyde reacts with the amine to form an imine.

Imine Reduction: The iridium hydride intermediate reduces the imine to the corresponding amine product. rsc.org

The active catalyst is often an iridium complex formed in situ. For example, in iridium-catalyzed C-H alkenylation of benzylamines, the active catalyst Cp*Ir(OAc)₂ is proposed to be formed from the precursor. nih.gov The mechanism involves N-H deprotonation followed by C-H activation. nih.gov Furthermore, iridium(I) complexes have been shown to catalyze the intramolecular benzylic C-H bond amination of ortho-substituted aryl azides to produce indolines. nih.gov This transformation is proposed to proceed through the formation of an electrophilic iridium nitrenoid intermediate. nih.gov

| Catalyst System | Transformation | Mechanistic Proposal | Key Intermediate | Reference |

|---|---|---|---|---|

| [CpIrCl₂]₂ / K₂CO₃ | N-alkylation of amines with alcohols | Hydrogen autotransfer | Iridium hydride | rsc.org |

| CpIr(OAc)₂ | ortho C-H Alkenylation of Benzylamines | N-H deprotonation prior to C-H activation | N-coordinated intermediate | nih.gov |

| [(cod)Ir(OMe)]₂ | Intramolecular benzylic C-H amination of aryl azides | Nitrene insertion | Iridium nitrenoid | nih.gov |

Kinetic Isotope Effects (KIE) and Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step (RDS). libretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant KIE (typically kH/kD > 2) suggests that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu

In the context of N-benzyl-N-arylamine synthesis, KIE studies can help to distinguish between different mechanistic possibilities. For example, in a ruthenium-catalyzed reaction between an arylamine and an alkyne, a normal isotope effect (kCH/kCD = 2.5) was observed when comparing the reaction of C₆H₅NH₂ and C₆D₅NH₂. marquette.edu This result indicates that the ortho-C-H bond activation is the rate-determining step. marquette.edu

Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic information. wikipedia.org For instance, changes in hybridization at a carbon atom from sp³ to sp² or vice versa in the transition state can lead to observable SKIEs. wikipedia.org

| Catalytic System | Reaction | KIE Value (kH/kD) | Interpretation | Reference |

|---|---|---|---|---|

| Cationic Ruthenium Hydride | Reaction of Aniline with Propyne | 2.5 | ortho-C-H bond activation is the rate-determining step. | marquette.edu |

| Iridium-catalyzed | ortho C-H Alkenylation of Benzylamine (B48309) | - | C-H activation is reversible and not the rate-determining step. | nih.gov |

Computational and Theoretical Chemistry Studies on 2 Methoxy Benzyl 2 Nitro Phenyl Amine and Analogues

Density Functional Theory (DFT) Applications for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine. This computational method allows for the determination of optimized molecular geometries, including bond lengths and angles, providing insights that are in good agreement with experimental techniques. researchgate.netnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to explore the effects of different functional groups on the electronic and optical properties of related diphenylamine (B1679370) structures. chemrxiv.org For instance, studies on similar molecules have shown that the introduction of nitro and methoxy (B1213986) groups can significantly influence the molecule's conformation and electronic characteristics. chemrxiv.org

The reactivity of nitro-substituted amines can also be predicted using DFT. The theory helps in understanding the acidity of C-H bonds, which is a crucial factor in their chemical behavior. For nitro compounds, in particular, DFT can explain the unusually high acidity of C-H bonds adjacent to the nitro group. nih.gov This is vital for predicting how this compound might behave in various chemical reactions. Furthermore, DFT is employed to study the reductive elimination stages in reactions involving benzylamines, providing insights into reaction energy barriers. researchgate.net The choice of functional and basis set is crucial for accuracy, and various combinations are often tested to find the best agreement with experimental data or higher-level computations. researchgate.netyoutube.comyoutube.com

Analysis of Electronic Structure and Molecular Orbitals

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis, specifically the investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In analogues of this compound, the presence of electron-donating (like methoxy) and electron-withdrawing (like nitro) groups significantly influences the HOMO and LUMO energy levels. The methoxy group tends to raise the HOMO energy, while the nitro group lowers the LUMO energy. This combined effect can lead to a smaller HOMO-LUMO gap, enhancing the molecule's reactivity and potential for charge transfer within the molecule. nih.govchemrxiv.org For example, in related diphenylamine derivatives, the nitro group has been shown to localize the LUMO, making these molecules potential candidates for applications like dye-sensitized solar cells. chemrxiv.org The HOMO-LUMO gap can also be correlated with other molecular properties such as ionization potential and electrophilicity. nih.gov

Below is a hypothetical data table illustrating typical HOMO-LUMO energy gaps for this compound and its analogues, as would be calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -5.8 | -2.1 | 3.7 |

| Benzyl-(2-nitro-phenyl)-amine | -6.1 | -2.0 | 4.1 |

| (2-Methoxy-benzyl)-(phenyl)-amine | -5.5 | -1.5 | 4.0 |

| Diphenylamine | -5.7 | -1.3 | 4.4 |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods for confirmation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The key interactions in molecules of this type often involve the delocalization of electron density from the lone pairs of the oxygen atom in the methoxy group and the nitrogen atom of the amine bridge to the antibonding orbitals of the aromatic rings and the nitro group. mdpi.comresearchgate.net This charge transfer contributes to the stability of the molecule. nih.gov The strength of these interactions can be quantified by the second-order perturbation energy, E(2), which is calculated in NBO analysis. A higher E(2) value indicates a stronger interaction. mdpi.com For example, in similar systems, NBO analysis has been used to demonstrate charge transfer from the lone pairs of proton acceptors to the antibonding orbitals of proton donors in hydrogen-bonded systems. researchgate.net

Below is an example of a data table that could be generated from an NBO analysis of this compound, showing key donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(methoxy) | σ(C-C) (phenyl ring) | 2.5 |

| LP(1) N(amine) | π(C-C) (nitro-phenyl ring) | 5.1 |

| π(C-C) (methoxy-phenyl ring) | π(C-C) (nitro-phenyl ring) | 10.3 |

| LP(1) O(nitro) | σ(N-C) (phenyl ring) | 1.8 |

Note: The values in this table are illustrative and would need to be calculated using specific NBO analysis methods.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for identifying the reactive sites of a molecule. researchgate.net The MEP surface illustrates the three-dimensional charge distribution of a molecule, allowing for the visualization of electron-rich and electron-poor regions. libretexts.org This information is critical for predicting how this compound will interact with other molecules, particularly in electrophilic and nucleophilic reactions. researchgate.net

The MEP map is typically colored to indicate different potential values. Red regions represent negative electrostatic potential and are indicative of sites susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.net In this compound, the nitro group, with its electronegative oxygen atoms, is expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group and the aromatic rings are likely to be regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. The methoxy group will also influence the MEP surface, with the oxygen atom being a site of negative potential. researchgate.net

Quantum Chemical Calculations for Elucidating Reaction Pathways and Intermediates

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transient intermediates and transition states. nih.govnih.gov For a molecule like this compound, these calculations can predict the most likely routes for its synthesis or degradation, providing valuable insights that can guide experimental work. rsc.orgresearchgate.net

By mapping the potential energy surface of a reaction, computational methods can determine the energy barriers associated with different pathways, allowing for the prediction of the most favorable route. researchgate.net Techniques such as intrinsic reaction coordinate (IRC) calculations can trace the path from a transition state to the corresponding reactants and products, confirming the nature of the reaction pathway. nih.gov For complex reactions, automated reaction path search methods can be employed to explore a wide range of possibilities, potentially uncovering novel reaction mechanisms. nih.gov

For instance, in the context of substituted diphenylamines, quantum chemical calculations could be used to study the mechanism of their formation, such as through a nucleophilic aromatic substitution reaction. The calculations would help in understanding the role of the methoxy and nitro substituents in activating or deactivating the aromatic rings towards substitution, and in stabilizing any charged intermediates that may form.

Quantitative Structure-Activity Relationship (QSAR) Studies and Pharmacophore Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, QSAR can be a powerful tool for predicting their biological activities and for designing new, more potent compounds. researchgate.net These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. rsc.orgchemrxiv.org

Pharmacophore modeling is a related technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target itself (structure-based). nih.govacs.org This model can then be used as a 3D query to screen large databases of chemical compounds to identify new potential drug candidates. nih.gov For analogues of this compound, pharmacophore modeling could be used to design new compounds with improved binding affinity for a particular receptor, for example, by identifying the key hydrogen bond donors, acceptors, and hydrophobic regions required for optimal interaction. youtube.comyoutube.com

Exploration of Biological Activities of 2 Methoxy Benzyl 2 Nitro Phenyl Amine Analogues Excluding Clinical Human Trials

Serotonin (B10506) Receptor Modulation by N-2-Methoxybenzyl Phenethylamines (NBOMe Derivatives)

Analogues of (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine, specifically the N-2-methoxybenzyl phenethylamines (commonly known as NBOMe derivatives), have been extensively studied for their potent interactions with serotonin receptors. These compounds are structurally related to the 2C class of psychedelic phenethylamines. The addition of an N-(2-methoxy)benzyl group to the phenethylamine (B48288) core structure dramatically enhances their affinity and activity at certain serotonin receptor subtypes. nih.gov

Affinity, Potency, and Efficacy at 5-HT2A Receptors

NBOMe derivatives are characterized by their exceptionally high affinity and potency as agonists at the 5-HT2A receptor, a key target for classic hallucinogens. nih.gov The N-benzyl substitution can increase affinity by up to 300-fold compared to their simpler N-alkyl counterparts. nih.gov For instance, several NBOMe compounds exhibit subnanomolar binding affinities (Ki) for the 5-HT2A receptor. nih.govacs.org Functional assays have confirmed that these high affinities translate to potent agonistic activity, with some derivatives showing EC50 values in the subnanomolar to low nanomolar range, comparable to or even exceeding that of serotonin and LSD. nih.govacs.org

The N-(2-methoxy)benzyl substituent is considered optimal for activation of the 5-HT2A receptor. acs.org Studies have shown that variations in the substitution on both the phenethylamine and the N-benzyl portions of the molecule can fine-tune the affinity and efficacy. For example, 25I-NBOMe, one of the most well-known derivatives, is a highly potent 5-HT2A agonist. researchgate.net The efficacies of these compounds at the 5-HT2A receptor are generally high, with most acting as full agonists. nih.gov

Table 1: Affinity (Ki) and Potency (EC50) of selected NBOMe Derivatives at 5-HT2A Receptors

| Compound | Ki (nM) at h5-HT2A | EC50 (nM) at h5-HT2A | Efficacy (% of 5-HT) |

|---|---|---|---|

| 25D-NBOMe | 0.51 | 0.51 | ~95% nih.gov |

| 25E-NBOMe | 0.38 | 1.5 | ~93% nih.gov |

| 25H-NBOMe | 15.3 nih.gov | 40 nih.gov | ~86% nih.gov |

| 25I-NBOH | 0.44 | 1.1 | ~92% nih.gov |

| 25N-NBOMe | 0.29 acs.org | 0.95 nih.gov | ~89% nih.gov |

| LSD | 1.1 | 7.43 nih.gov | ~65% nih.gov |

| Serotonin (5-HT) | 3.7 | ~40 | 100% nih.gov |

Interactions with 5-HT2C Receptors and Receptor Selectivity

While highly potent at 5-HT2A receptors, NBOMe derivatives also exhibit significant affinity and agonist activity at 5-HT2C receptors. nih.govnih.gov The N-2-methoxybenzyl substitution generally increases binding affinity at 5-HT2C receptors as well. nih.govnih.gov The affinities for 5-HT2C are often in the low nanomolar range, and the compounds typically act as full agonists at this receptor subtype. nih.gov

In terms of selectivity, most NBOMe compounds show a preference for the 5-HT2A receptor over the 5-HT2C receptor, although this selectivity is often moderate (1- to 40-fold in binding assays). nih.govacs.org However, some derivatives exhibit impressive selectivity. For instance, one compound showed a 100-fold selectivity for the 5-HT2A receptor in binding assays, and in functional assays, selectivity can be even higher, with one derivative being over 400-fold selective for 5-HT2A. nih.govdrugbank.com The N-2-methoxybenzyl substitution significantly enhances selectivity for 5-HT2A over 5-HT1A receptors, often by more than 1000-fold. researchgate.net

Table 2: 5-HT2A vs. 5-HT2C Receptor Selectivity of Selected NBOMe Derivatives

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (5-HT2C Ki / 5-HT2A Ki) |

|---|---|---|---|

| 25D-NBOMe | 0.51 nih.gov | 0.81 nih.gov | 1.6 |

| 25E-NBOMe | 0.38 nih.gov | 0.54 nih.gov | 1.4 |

| 25H-NBOMe | 15.3 nih.gov | 16 nih.gov | 1.0 |

| 25I-NBOH | 0.44 nih.gov | 1.3 nih.gov | 3.0 |

| 25N-NBOMe | 0.29 acs.org | 1.1 nih.gov | 3.8 |

Impact of N-Benzyl Substitution on Receptor Activation and Neurotoxicity Mechanisms

The N-benzyl moiety plays a crucial role in the high potency of NBOMe compounds. It is thought that the N-benzyl group interacts with a specific residue, Phe339(6.51), in a binding pocket of the 5-HT2A receptor, which is distinct from the binding site of the phenethylamine portion of the molecule. nih.gov Mutation of this residue leads to a dramatic decrease in the affinity, potency, and efficacy of N-benzyl analogues, while having little effect on traditional agonists. nih.gov

The neurotoxicity of NBOMe compounds has been a subject of investigation. In vitro studies on differentiated SH-SY5Y cells and primary rat cortical cultures have shown that these compounds can induce concentration-dependent cytotoxicity. mdpi.comnih.govresearchgate.net The NBOMe derivatives were found to be more cytotoxic than their 2C counterparts, a difference that correlates with their increased lipophilicity. mdpi.comnih.gov

The mechanisms underlying this neurotoxicity appear to involve mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and a reduction in intracellular ATP levels. mdpi.comnih.govresearchgate.net Some NBOMe derivatives have also been shown to cause an imbalance in intracellular calcium levels. mdpi.comnih.govresearchgate.net Furthermore, a decrease in the total intracellular glutathione (B108866) content has been observed, suggesting an impact on cellular antioxidant defenses. mdpi.comnih.govresearchgate.net In vivo studies with 25I-NBOMe in rats have indicated that the compound can cross the blood-brain barrier and accumulate in the brain, leading to DNA damage and a reduction in the number of glial cells in the frontal cortex. nih.govresearchgate.net

Antimicrobial and Antibacterial Activity of Related Amine Derivatives

Analogues of this compound, particularly those containing nitro and methoxybenzyl moieties, have been explored for their antimicrobial properties.

Structure-Activity Relationships Governing Antimicrobial Potential

The antimicrobial activity of amine derivatives is influenced by their chemical structure. For instance, in alkyl amines, a chain length of 11 to 15 carbon atoms is often associated with the highest activity against both gram-positive and gram-negative bacteria. nih.gov Unlike some other antimicrobial agents, monounsaturation does not appear to enhance the activity of these amine compounds. nih.gov

The presence of a nitro group can be a key determinant of antimicrobial action. Nitroaromatic compounds often exert their effect through the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates like nitroso and superoxide (B77818) species that can damage DNA and other vital cellular components. encyclopedia.pub For example, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide has shown antimicrobial activity against Escherichia coli and Bacillus subtilis. researchgate.net

Conversely, methoxy (B1213986) substitution can also modulate antimicrobial activity. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The mechanism of action for this compound appears to involve disruption of the bacterial cell membrane. nih.gov The combination of different functional groups can lead to a broad spectrum of activity. Some aryldisulfonamides have shown better activity against Gram-negative than Gram-positive bacteria. tandfonline.com

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Amine Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 researchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 nih.gov |

| Nitroxoline (a nitro-derivative) | Escherichia coli (ESBL-producing) | 8 nih.gov |

| Nitroxoline (a nitro-derivative) | Klebsiella pneumoniae (ESBL-producing) | 8 nih.gov |

Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines for Analogues

Analogues of this compound have also been investigated for their potential as anticancer agents, with studies demonstrating cytotoxic effects against a variety of human cancer cell lines.

The presence of a nitrophenyl group appears to be a significant contributor to the cytotoxic activity of these compounds. For example, a series of N-(4′-nitrophenyl)-l-prolinamides displayed notable inhibitory activity against several human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cells. nih.gov In some cases, compounds with a p-nitro substituent showed higher cytotoxic effects than those with a methoxy group. researchgate.net For instance, one such compound exhibited an IC50 value of 10.8 µM against the neuroblastoma cell line SKNMC. researchgate.net

Other related structures, such as quinoxaline (B1680401) derivatives, have also shown promise. For example, 4-(4-nitro-phenyl)-4,5-dihydro-imidazo[1,2-a]quinoxaline-2-carbonitrile demonstrated potent antiproliferative activity with IC50 values of less than 1 µM against HCT-116 cells and 2.2 µM against the breast cancer cell line MCF-7. ekb.eg The cytotoxic effects of some quinoline (B57606) derivatives were also found to be enhanced by the presence of a nitro group. brieflands.com

Table 4: Cytotoxic Activity (IC50) of Selected Analogues in Human Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4′-nitrophenyl)-l-prolinamide derivative (4a) | A549 (Lung) | >100 (but 95.41% inhibition at 100 µM) nih.gov |

| Phenylthiazole derivative with p-nitro group (4c) | SKNMC (Neuroblastoma) | 10.8 researchgate.net |

| Phenylthiazole derivative with p-nitro group (4c) | Hep-G2 (Liver) | >20 researchgate.net |

| Phenylthiazole derivative with p-nitro group (4c) | MCF-7 (Breast) | >20 researchgate.net |

| 4-(4-nitro-phenyl)-4,5-dihydro-imidazo[1,2-a]quinoxaline-2-carbonitrile | HCT-116 (Colon) | <1 ekb.eg |

| 4-(4-nitro-phenyl)-4,5-dihydro-imidazo[1,2-a]quinoxaline-2-carbonitrile | MCF-7 (Breast) | 2.2 ekb.eg |

| 4-(4-nitro-phenyl)-4,5-dihydro-imidazo[1,2-a]quinoxaline-2-carbonitrile | A549 (Lung) | 8.75 ekb.eg |

| Arctigenin analogue (compound 32) | HCT-116 (Colon) | 3.27 nih.gov |

| Arctigenin analogue (compound 29) | MDA-MB-231 (Breast) | 5.79 nih.gov |

Investigation of Antioxidant Properties of Related Amine Derivatives

The antioxidant potential of amine derivatives is a field of active research. Analogues of this compound, particularly diarylamines and compounds with methoxybenzyl moieties, have been evaluated for their ability to scavenge free radicals and reduce oxidative stress.

Research into diarylamines in the benzo[b]thiophene series has shown that their antioxidant properties are influenced by the substitution patterns on the phenyl rings. nih.gov The presence of methoxy (OMe) groups, similar to the one in this compound, plays a role in the compound's reducing power and free radical scavenging activity. nih.gov Structure-activity relationship (SAR) studies have been established based on the position of arylamination and the presence of various substituents on the phenyl and thiophene (B33073) rings. nih.gov

Similarly, a series of novel xanthone (B1684191) derivatives featuring methoxylated benzyl (B1604629) groups attached to a butoxy amine substituent demonstrated notable antioxidant activity. nih.gov These compounds were particularly effective at scavenging hydrogen peroxide (H₂O₂), outperforming the standard antioxidant α-tocopherol. nih.gov Another study on N-propargylamine derivatives of nitroxyl (B88944) found them to be potent antioxidants, capable of protecting targets like deoxyribose and dopamine (B1211576) from oxidative degradation caused by hydroxyl radicals. researchgate.net

The antioxidant capacity of various related amine derivatives is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, measured by their IC₅₀ values (the concentration required to inhibit 50% of the radical activity).

Table 1: Antioxidant Activity of Selected Amine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound/Derivative Class | Assay Type | Antioxidant Activity (IC₅₀ or % Inhibition) | Reference Compound | Source |

|---|---|---|---|---|

| 1,5-Diaryl-1H-pyrazole-3-carboxamide derivative (Compound 3) | DPPH Scavenging | IC₅₀: 7.12 ± 2.32 µg/mL | Butylated hydroxyanisole (BHA) | mdpi.com |

| Nitrogen Heterocycle (Compound 3) | DPPH Scavenging | IC₅₀: 93.4 µM | Vitamin C (IC₅₀: 141.9 µM) | nih.gov |

| Nitrogen Heterocycle (Compound 8) | DPPH Scavenging | IC₅₀: 448.70 µM | Vitamin C (IC₅₀: 141.9 µM) | nih.gov |

| Isoxazoline (Compound 9) | DPPH Scavenging | IC₅₀: 267.9 µM | Vitamin C | nih.gov |

| Benzofuran derivative (Compound 4d) | DPPH Scavenging | 78.10% scavenging at 100 µg/mL | Ascorbic Acid | researchgate.net |

Enzyme Inhibition Profiles (e.g., GSK-3β Inhibition) of Structurally Related Compounds

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a therapeutic target for several diseases. Compounds structurally related to this compound, especially those containing a nitrophenyl moiety, have been investigated as GSK-3β inhibitors.

One such inhibitor, SB415286, which has the chemical name 3-[(3-Chloro-4-hydroxyphenyl)amino]-4-(2-nitrophenyl)-1H-pyrrole-2,5-dione, shares the 2-nitrophenyl group with the subject compound. nih.gov Studies have shown that inhibition of GSK-3β by compounds like SB415286 can induce apoptosis and cause cell cycle arrest in neuroblastoma cell lines. nih.gov This inhibition leads to the accumulation of β-catenin and a reduction in the expression of anti-apoptotic proteins like XIAP and Bcl-2. nih.gov

Further research has identified other classes of molecules as potent GSK-3β inhibitors. For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and evaluated for their GSK-3β inhibitory activity. nih.gov The most potent of these compounds demonstrated significant inhibition, and further investigation in cell-based assays showed they could reduce tau hyperphosphorylation, a key pathological marker in Alzheimer's disease. nih.gov The inhibition of GSK-3β by these compounds activates the Wnt/β-catenin signaling pathway, which is crucial for neuronal health. nih.gov

The inhibitory potential is typically expressed as an IC₅₀ value, indicating the concentration of the compound required to reduce the enzyme's activity by half.

Table 2: GSK-3β Inhibition by Structurally Related Compounds This table is interactive. You can sort the columns by clicking on the headers.

| Inhibitor Compound | Compound Class/Core Structure | Inhibitory Activity (IC₅₀) | Target Enzyme | Source |

|---|---|---|---|---|

| TDZD-8 | Thiazolidinedione | Not specified, but used as a selective inhibitor | GSK-3β | plos.org |

| SB415286 | Maleimide derivative with 2-nitrophenyl group | Not specified, but used at 25 μM to inhibit GSK-3β | GSK-3β | nih.gov |

| Thieno[3,2-c]pyrazol-3-amine derivative (Compound 16b) | Thienopyrazole | Potent in vitro inhibition (specific IC₅₀ not provided) | GSK-3β | nih.gov |

Potential Applications and Materials Science Relevance of 2 Methoxy Benzyl 2 Nitro Phenyl Amine and Analogues

Applications in Nonlinear Optics (NLO) and Optoelectronic Materials

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics, such as optical switching and data storage, has driven research into organic molecules. scispace.com Organic compounds, particularly those with a "push-pull" electronic structure, are of special interest. researchgate.net This structure typically consists of an electron-donor group and an electron-acceptor group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation. This charge transfer is a key mechanism leading to large second-order NLO responses, quantified by the first hyperpolarizability (β). researchgate.net

While direct NLO studies on (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine are not extensively documented in the provided results, its structural analogues have shown promise. Compounds like N-benzyl-2-methyl-4-nitroaniline (BNA) are well-studied organic NLO crystals. dntb.gov.uaresearchgate.net BNA features a nitro group (acceptor) and an amino group (donor) on the same phenyl ring, with a benzyl (B1604629) group attached to the nitrogen. The crystal structure and intermolecular interactions, such as hydrogen bonds, can lead to an anomalous enhancement of specific NLO coefficients. researchgate.net

Schiff bases containing methoxy (B1213986) and nitro or chloro substituents also exhibit NLO properties. researchgate.net For example, 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been synthesized and studied for its NLO characteristics, which arise from its molecular structure and strong intramolecular hydrogen bonds. researchgate.net Theoretical calculations on such molecules help in understanding the microscopic second-order NLO mechanism. researchgate.net The presence of a π-electron cloud delocalization in these systems is a key contributor to their large hyperpolarizability. researchgate.net

The design of NLO materials often involves modifying the donor, acceptor, and conjugated bridge. In analogues related to the title compound, the methoxy group on the benzyl ring acts as a donor, while the nitro group on the other phenyl ring is a strong acceptor. The biphenyl-amine system serves as the conjugated linker. The NLO properties of such molecules can be tuned by altering the substitution patterns on the aromatic rings.

Table 1: Examples of Structurally Related NLO Compounds

| Compound Name | Key Structural Features | Noted NLO Relevance | Reference |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | Nitroaniline core with a benzyl group on the nitrogen. | Bulk crystals used for THz wave generation and characterized for second-order NLO coefficients. | dntb.gov.uaresearchgate.net |

| 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine | Schiff base with donor (hydroxy, methoxy) and acceptor-influencing (chloro) groups. | Synthesized and studied for its good NLO properties, attributed to its push-pull structure. | researchgate.net |

| (2-Hydroxyphenyl)[2-(2-methoxybenzylideneamino)-5-methyl phenyl] telluride | Azomethine group with methoxy substitution. | Exhibits self-defocusing phenomena and a nonlinear refractive index, making it attractive for optical applications. | scispace.com |

| 2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate | Schiff base derived from a 1,2,4-triazole (B32235) with methoxybenzoate moiety. | Synthesized and characterized for its spectroscopic and NLO properties. | researchgate.net |

Design and Synthesis of Photoactivatable ("Caged") Compounds for Controlled Release

The 2-nitrobenzyl group is one of the most widely used photoremovable protecting groups (PPGs), or "caging" groups, in chemistry and biology. wiley-vch.deresearchgate.net These groups allow for the temporary inactivation of a biologically active molecule, which can then be released with spatial and temporal control upon irradiation with light, typically UV light. researchgate.netrsc.org The core structure of this compound contains the essential 2-nitrobenzyl moiety, making it and its derivatives prime candidates for use in designing caged compounds.

The mechanism of photorelease for 2-nitrobenzyl compounds is initiated by an intramolecular hydrogen transfer from the benzylic carbon to the excited nitro group. lookchem.com This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to ultimately release the caged molecule and form a 2-nitrosobenzaldehyde or related byproduct. researchgate.netresearchgate.net The rate and efficiency of this process can be influenced by substitutions on the aromatic ring. For instance, the inclusion of methoxy groups, such as in 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives, can shift the absorption wavelength to the near-visible range and improve cleavage efficiency. researchgate.netnih.gov

The amine functionality in this compound could itself be the "caged" species, or the 2-nitrobenzyl portion could be used to cage other molecules like acids, alcohols, or phosphates. nih.gov The synthesis of caged compounds often involves attaching the 2-nitrobenzyl group to a specific functional group on the target molecule. For example, caged ATP, a cornerstone in the field, was first prepared by reacting ATP with a 2-nitrophenyldiazoethane derivative. wiley-vch.de The development of long-conjugated 2-nitrobenzyl derivatives has enabled the creation of prodrugs that can be activated by visible light, offering deeper tissue penetration and reduced phototoxicity for potential therapeutic applications. rsc.orgscite.ai

Table 2: Common 2-Nitrobenzyl-Type Photoremovable Protecting Groups

| Caging Group | Abbreviation | Key Features | Reference |

| 2-Nitrobenzyl | NB | The parent photoremovable protecting group. | wiley-vch.deresearchgate.net |

| 1-(2-Nitrophenyl)ethyl | NPE | Introduces a methyl group at the benzylic position, often improving release yields. | wiley-vch.de |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Methoxy groups red-shift the absorption spectrum and can increase photorelease quantum yield. | researchgate.netnih.gov |

| 4,5-Methylenedioxy-2-nitrobenzyl | - | An alternative to DMNB, also modifies photochemical properties. | nih.gov |

Role as Key Intermediates and Building Blocks in Advanced Organic Synthesis

Nitro compounds are considered highly versatile intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.org this compound serves as a valuable building block, possessing multiple reactive sites that can be selectively transformed to construct more complex molecular architectures.

The most prominent transformation of the nitro group is its reduction to a primary amine. nih.gov This reaction is a cornerstone of synthetic chemistry, providing access to anilines which are themselves crucial precursors for pharmaceuticals, dyes, and polymers. The reduction of the nitro group in the title compound would yield N¹-(2-methoxybenzyl)benzene-1,2-diamine, a diamine with differentiated nitrogens that could be used to synthesize heterocyclic compounds like benzimidazoles. mdpi.com Modern synthetic methods focus on efficient and sustainable reduction, including catalytic hydrogenation. nih.gov

The secondary amine in this compound can be functionalized further. For instance, N-alkylation or N-acylation can be performed. The 2-nitrobenzenesulfonamide (B48108) protecting group strategy is a well-established method for preparing secondary amines from primary amines, highlighting the synthetic manipulations possible around the amine functionality. orgsyn.org

Furthermore, the aromatic rings can undergo electrophilic substitution, although the positions are directed by the existing methoxy, nitro, and substituted amino groups. The combination of these functional groups makes the molecule a useful scaffold. For example, aniline (B41778) derivatives with ortho-benzyl substituents are important structures in medicinal chemistry and materials science. nih.gov Syntheses of such compounds can be achieved through various strategies, including amination-aromatization of cyclohexenones, demonstrating the importance of building blocks that can lead to substituted anilines. nih.gov The title compound can also be seen as a precursor for such structures following the reduction of the nitro group. The synthesis of 4-methoxy-2-nitroaniline, a related and important intermediate for pharmaceuticals like omeprazole, often involves a multi-step process of acetylation, nitration, and hydrolysis of a simpler aniline. google.com This underscores the value of pre-functionalized nitroanilines as synthetic intermediates.

Table 3: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product(s) | Synthetic Utility |

| Nitro Group (-NO₂) | Reduction | Primary Amine (-NH₂) | Access to diamines, synthesis of heterocycles (e.g., benzimidazoles). nih.govmdpi.com |

| Secondary Amine (-NH-) | Acylation | Amide | Introduction of new functional groups, modification of electronic properties. nih.gov |

| Secondary Amine (-NH-) | Alkylation | Tertiary Amine | Building more complex amine scaffolds. orgsyn.org |

| Aromatic Rings | Electrophilic Substitution | Substituted Aryl Rings | Further functionalization of the molecular framework. |

| Benzyl C-N Bond | Hydrogenolysis | 2-Nitroaniline (B44862) and Toluene derivative | Cleavage to separate the two aromatic moieties if required. |

Emerging Research Areas and Future Perspectives in N Benzyl N Arylamine Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of N-benzyl-N-arylamines, including (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine, has been significantly advanced by the development of sophisticated catalytic systems. Traditional methods often required harsh reaction conditions, but modern approaches focus on efficiency, selectivity, and broad substrate scope.

Prominent among these are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination . This reaction has revolutionized the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with amines under relatively mild conditions. The versatility of the Buchwald-Hartwig amination is enhanced by the continuous development of new phosphine (B1218219) ligands that can be tailored to specific substrates, including those with functional groups like the methoxy (B1213986) and nitro groups present in the target molecule.

Another cornerstone of N-arylamine synthesis is the Ullmann condensation , a copper-catalyzed reaction. While historically requiring high temperatures, modern iterations of the Ullmann reaction utilize advanced ligands and catalyst systems that enable the transformation to proceed under milder conditions. These improved methods are crucial for the synthesis of complex molecules where sensitive functional groups must be preserved.

Beyond these established methods, research is actively exploring the use of other transition metals. Catalytic systems based on nickel, gold, and iron are emerging as powerful alternatives, often offering different reactivity profiles and cost advantages. For instance, gold(III) catalysis has been shown to be effective for the synthesis of N,N-aryl,benzyl-amines in water, presenting a green and atom-economical approach. nih.gov Similarly, ruthenium complexes have been employed for the direct deaminative coupling of primary amines to form secondary amines. mdpi.com

| Catalytic System | Key Features | Relevant Analogue Synthesis |

| Palladium-catalyzed Buchwald-Hartwig Amination | Mild reaction conditions, high functional group tolerance, broad substrate scope. | Enables coupling of various anilines with aryl halides. epa.govnih.gov |

| Copper-catalyzed Ullmann Condensation | Cost-effective, suitable for large-scale synthesis, modern variants operate under milder conditions. | Effective for the N-arylation of a wide range of nitrogen-containing nucleophiles. |

| Gold(III) Catalysis | Can be performed in water, atom-economical, often requires no additives. nih.gov | Synthesis of diversely functionalized N-substituted anilines. nih.gov |

| Ruthenium Catalysis | Enables direct deaminative coupling of amines. mdpi.com | Formation of aryl-substituted secondary amines. mdpi.com |

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of N-benzyl-N-arylamines is paramount for their application. Advanced spectroscopic and structural characterization techniques are indispensable tools in this regard. For a molecule like this compound, a combination of techniques would be employed for unambiguous identification and conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the protons and carbons, respectively. For instance, in a related compound, N-benzylaniline, the chemical shifts provide insights into the electronic effects of the substituents on the aromatic rings. nih.gov 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule, which is particularly important for confirming the N-benzylation.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methylene (B1212753) groups, C=C stretching of the benzene (B151609) rings, the asymmetric and symmetric stretching of the nitro group (NO₂), and the C-O stretching of the methoxy group.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

For a definitive three-dimensional structure, X-ray crystallography is the gold standard, although obtaining suitable crystals can be a challenge.

Holistic Computational-Experimental Approaches in Rational Design and Discovery

The integration of computational chemistry with experimental work has become a powerful paradigm in modern chemical research. This synergistic approach allows for the rational design of molecules with desired properties and a deeper understanding of reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric, electronic, and spectroscopic properties of molecules like this compound. DFT calculations can be used to:

Optimize the molecular geometry , providing insights into bond lengths, bond angles, and dihedral angles. This can help in understanding the conformational preferences of the molecule.

Predict spectroscopic data , such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical predictions with experimental data can aid in the structural confirmation of the synthesized compound. nih.gov

Analyze the electronic structure , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and electronic properties of the molecule.

Elucidate reaction mechanisms , by calculating the energy profiles of different reaction pathways. This can help in understanding the role of catalysts and in optimizing reaction conditions.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new N-benzyl-N-arylamine derivatives with tailored properties.

Exploration of Undiscovered Biological Targets and Pharmacological Profiles for Derivatives

N-benzyl-N-arylamine scaffolds are present in numerous biologically active compounds. The exploration of new biological targets and the pharmacological profiling of derivatives of this compound represent a significant area of future research.

The presence of both a nitroaromatic group and a methoxybenzyl group suggests several potential avenues for biological activity. Nitroaromatic compounds are known to have a wide range of pharmacological effects, including antimicrobial and anticancer properties, which are often linked to the bioreduction of the nitro group. sigmaaldrich.com The methoxy group can influence the lipophilicity and metabolic stability of a molecule, potentially impacting its pharmacokinetic profile.

Research into related N-benzyl phenethylamine (B48288) derivatives has shown potent activity at serotonin (B10506) receptors, highlighting the potential for this class of compounds to interact with G-protein coupled receptors (GPCRs). Furthermore, substituted aryl benzylamines have been investigated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer.

Future research in this area would likely involve:

Screening of a library of this compound derivatives against a panel of biological targets, including enzymes and receptors.

Structure-Activity Relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity.

Mechanism of action studies to elucidate how these compounds exert their biological effects at the molecular level.

| Derivative Class | Potential Biological Activity | Rationale |

| Nitroaromatic Amines | Antimicrobial, Anticancer | Bioreduction of the nitro group can lead to reactive species. sigmaaldrich.com |

| Substituted Benzylamines | CNS activity (e.g., serotonin receptor modulation), Enzyme inhibition | The benzylamine (B48309) scaffold is a common pharmacophore. |

Pursuit of Environmentally Sustainable Synthetic Methodologies for Industrially Relevant Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis of N-benzyl-N-arylamines and their analogues, there is a strong emphasis on developing more environmentally sustainable methodologies.

Key areas of focus in green synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol (B145695), or ionic liquids. For example, the use of magnetized distilled water as a solvent for N-arylation has been explored as a metal-free approach.

Catalyst-Free Reactions: Developing reactions that can proceed efficiently without the need for a catalyst, which can simplify purification and reduce waste. Ultrasound irradiation has been shown to promote the N-benzylation of arylcyanamides in the absence of a catalyst.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

The development of sustainable synthetic routes is not only environmentally responsible but also economically advantageous, as it can lead to more efficient and cost-effective manufacturing processes for industrially relevant N-benzyl-N-arylamine analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Methoxy-benzyl)-(2-nitro-phenyl)-amine, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 2-nitrofluorobenzene with 2-methoxybenzylamine in a polar aprotic solvent (e.g., DMF) under reflux, as demonstrated in analogous nitro-phenyl amine syntheses . Optimization includes:

- Temperature : Prolonged reflux (e.g., 12–24 hours) for complete substitution.

- Solvent : DMF enhances nucleophilicity but may require post-reaction extraction with ethyl acetate and brine to isolate the product .

- Purification : Column chromatography using gradients of hexane/ethyl acetate (e.g., 90:10) improves purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH protons (δ ~5.5 ppm, broad).

- ¹³C NMR : Confirm nitro (C-NO₂) and methoxy (C-OCH₃) groups via δ ~150 ppm and ~55 ppm, respectively.

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH (~3300 cm⁻¹) .

- Cross-validate with X-ray crystallography for ambiguous cases, as seen in structurally similar benzoxazine derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) to compute HOMO-LUMO gaps, electrostatic potentials, and charge distribution .

- Benchmark against experimental data (e.g., UV-Vis spectra) to validate computational models.

- Example: DFT studies on analogous compounds revealed nitro groups as electron-withdrawing centers, directing electrophilic substitution .

Q. What strategies resolve contradictions between experimental and computational data for this compound (e.g., bond lengths vs. DFT predictions)?

- Methodology :

- Crystallographic Validation : Compare DFT-optimized geometries with X-ray structures to identify discrepancies (e.g., dihedral angles between aromatic rings) .

- Error Analysis : Assess basis set limitations (e.g., 6-31G* vs. def2-TZVP) and solvent effects in DFT .

- Statistical Tools : Use root-mean-square deviations (RMSD) to quantify structural mismatches .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodology :

- Functional Group Modifications : Replace methoxy or nitro groups with bioisosteres (e.g., CF₃ for NO₂) to alter lipophilicity .

- Assay Design : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) using fluorescence-based readouts .

- Data Integration : Combine SAR with molecular docking to predict binding modes to targets like TGR5 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.